(+)-Atenolol

Description

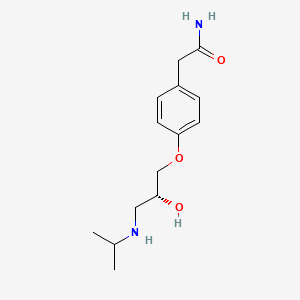

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045753 | |

| Record name | R-(+)-Atenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322620 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56715-13-0 | |

| Record name | (+)-Atenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56715-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Atenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056715130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Atenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | R-(+)-Atenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATENOLOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG132I00WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of (+)-Atenolol: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and core scientific principles of (+)-Atenolol (commonly marketed as the racemate), a pivotal second-generation cardioselective β₁-adrenergic receptor antagonist. We delve into the historical context of its development by Imperial Chemical Industries (ICI) as ICI 66,082, its synthesis, mechanism of action including downstream signaling pathways, and the stereochemical nuances that define its pharmacological activity. This guide collates key quantitative data from preclinical and clinical studies into structured tables and provides detailed experimental methodologies for foundational assays. Visualizations of signaling pathways and experimental workflows are presented using Graphviz to facilitate a deeper understanding of the scientific journey of this landmark cardiovascular therapeutic.

Historical Development

The journey to discover atenolol is rooted in the broader history of β-blocker development. Following Sir James Black's pioneering work on propranolol in the 1960s, which demonstrated the therapeutic potential of β-adrenergic blockade, the focus shifted towards developing agents with greater selectivity for the β₁ receptors located primarily in the heart.[1] This selectivity was sought to reduce the side effects associated with the blockade of β₂ receptors in the lungs, such as bronchoconstriction.[2]

Imperial Chemical Industries (ICI) was at the forefront of this research. Their efforts led to the development of practolol, another cardioselective β-blocker, which was later withdrawn due to severe side effects.[1] Undeterred, ICI continued its research program, which culminated in the synthesis of atenolol, initially designated ICI 66,082.[3] Patented in 1969 and approved for medical use in 1975, atenolol was launched in 1976 under the trade name Tenormin.[1][4] It was designed to be a more "ideal" β-blocker, combining β₁-selectivity with hydrophilicity, which limits its ability to cross the blood-brain barrier and theoretically reduces central nervous system side effects.[2]

Timeline of Key Events:

-

1969: Atenolol is patented by Imperial Chemical Industries (ICI).[4]

-

1972: Atenolol (ICI 66,082) enters formal development.[3]

-

1975: Approved for medical use.[4]

-

1981: Receives FDA approval.[6]

-

Late 1980s/Early 1990s: Becomes one of the most widely prescribed beta-blockers globally for hypertension and angina pectoris.[2]

Synthesis of Atenolol

Atenolol is a synthetic aryloxypropanolamine derivative. The most common industrial synthesis is a two-step process starting from 2-(4-hydroxyphenyl)acetamide.

Reaction Scheme:

-

Step 1: Epoxidation. 2-(4-hydroxyphenyl)acetamide reacts with epichlorohydrin, often in the presence of a base like piperidine, to form the intermediate 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.[7][8][9]

-

Step 2: Amination. The epoxide ring of the intermediate is then opened by reaction with isopropylamine to yield atenolol.[7][8][9]

More recent research has focused on developing "greener" and more sustainable synthesis methods to minimize waste and the use of hazardous reagents.[9]

Mechanism of Action

Atenolol is a competitive, cardioselective β₁-adrenergic receptor antagonist.[5] Its primary therapeutic effects are mediated by blocking the action of endogenous catecholamines, such as epinephrine and norepinephrine, at β₁ receptors in cardiac muscle.[10] This blockade has no intrinsic sympathomimetic activity (partial agonist activity).[11]

The key physiological consequences of this β₁-blockade are:

-

Negative Chronotropy: A reduction in heart rate.[10]

-

Negative Inotropy: A decrease in the force of myocardial contraction.[10]

-

Reduced Blood Pressure: The combined effect of reduced cardiac output and inhibition of renin release from the kidneys contributes to its antihypertensive effect.[7]

Signaling Pathway

The β₁-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade. Atenolol acts by competitively inhibiting this initial binding step.

The canonical signaling pathway is as follows:

-

Agonist Binding: Norepinephrine or epinephrine binds to the β₁-adrenergic receptor.

-

G-Protein Activation: The receptor activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium levels and enhanced cardiac contractility and heart rate.[12][13]

Atenolol, by blocking the initial receptor binding, prevents this entire cascade from being initiated by catecholamines.

References

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. ijisrt.com [ijisrt.com]

- 3. soci.org [soci.org]

- 4. Atenolol - Wikipedia [en.wikipedia.org]

- 5. atenolol | PPTX [slideshare.net]

- 6. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. atenolol | PPTX [slideshare.net]

- 9. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents [mdpi.com]

- 10. lawdata.com.tw [lawdata.com.tw]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. β-adrenergic receptor stimulation and activation of PKA protect against α1-adrenergic mediated phosphorylation of PKD and HDAC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PKA-mediated phosphorylation of the beta1-adrenergic receptor promotes Gs/Gi switching - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Atenolol solubility in ethanol, DMSO, and other organic solvents

An In-depth Technical Guide to the Solubility of (+)-Atenolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-Atenolol in various organic solvents, including ethanol and DMSO. The document details quantitative solubility data, outlines common experimental protocols for solubility determination, and illustrates the pharmacological mechanism of action of Atenolol.

Introduction to Atenolol

Atenolol is a selective β-1 adrenergic antagonist, a class of drugs commonly known as beta-blockers.[1][2][3] It is primarily used in the management of cardiovascular diseases such as hypertension (high blood pressure), angina pectoris (chest pain), and to improve survival after a heart attack.[1][4][5] The active substance, Atenolol, is a synthetic, polar hydrophilic compound.[6] Its efficacy and delivery are critically dependent on its solubility characteristics, which are essential for formulation development, dosage form design, and ensuring bioavailability.[7]

Mechanism of Action: β-1 Adrenergic Blockade

Atenolol exerts its therapeutic effects by selectively blocking β-1 adrenergic receptors, which are predominantly located in the heart muscle and vascular smooth muscle.[1][2][8] This action inhibits the normal effects of catecholamines like epinephrine and norepinephrine.[1][2] The result is a reduction in heart rate, decreased myocardial contractility (the force of heart contractions), and a lowering of blood pressure.[1][3][8] This overall reduction in cardiac workload helps alleviate the symptoms of angina and control hypertension.[2] While it is selective for β-1 receptors, at higher doses, it can also inhibit β-2 adrenoreceptors found in bronchial and vascular muscles.[6][8]

Caption: Mechanism of action for (+)-Atenolol as a β-1 adrenergic antagonist.

Solubility Profile of (+)-Atenolol

The solubility of a drug is a critical physicochemical property that influences its absorption and formulation. Atenolol is described as a relatively polar and hydrophilic compound.[6] Its solubility has been determined in a variety of aqueous and organic solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for (+)-Atenolol in several common solvents.

| Solvent | Solubility | Temperature |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | Not Specified |

| Dimethyl Formamide (DMF) | ~20 mg/mL | Not Specified |

| Ethanol | ~5 mg/mL | Not Specified |

| Chloroform | 3 mg/mL | 25°C |

| Aqueous Solvents | ||

| Water | 26.5 mg/mL | 37°C |

| 1N Hydrochloric Acid | 300 mg/mL | 25°C |

| PBS (pH 7.2) | ~1 mg/mL | Not Specified |

Data compiled from multiple sources.[6][9][10]

Qualitative Solubility Description

A more descriptive, qualitative summary of Atenolol's solubility provides additional context for its behavior in various organic solvents.

-

Freely Soluble: Methanol, Acetic Acid.[11]

-

Soluble: DMSO.[11]

-

Sparingly Soluble: 96% Ethanol.[11]

-

Slightly Soluble: Isopropanol.[11]

-

Very Slightly Soluble: Acetone, Dioxane.[11]

-

Practically Insoluble: Acetonitrile, Ethyl Acetate, Chloroform.[11]

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental procedure in pre-formulation studies.[12] The shake-flask method is a widely used and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7][13]

Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the standard procedure for determining the equilibrium solubility of (+)-Atenolol.

Objective: To determine the maximum concentration of (+)-Atenolol that can be dissolved in a specific solvent at equilibrium at a given temperature.

Materials:

-

(+)-Atenolol powder

-

Selected solvent (e.g., Ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of (+)-Atenolol powder to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is necessary to ensure that equilibrium with the solid phase is achieved.[13]

-

Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are carried over, the collected liquid should be immediately filtered through a syringe filter.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of Atenolol using a validated method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13][14]

-

Calculation: Calculate the original concentration of the saturated solution based on the dilution factor to determine the solubility, typically expressed in mg/mL or mol/L.

Caption: General experimental workflow for solubility determination.

References

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Atendol? [synapse.patsnap.com]

- 3. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]

- 4. Tenormin (atenolol): Side effects, dosage, uses, and more [medicalnewstoday.com]

- 5. Atenolol: MedlinePlus Drug Information [medlineplus.gov]

- 6. ATENOLOL [dailymed.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic analysis of (+)-Atenolol including NMR, IR, and mass spectrometry data

A Technical Guide to the Spectroscopic Analysis of (+)-Atenolol

This guide provides an in-depth analysis of the spectroscopic characteristics of (+)-Atenolol, a widely used cardioselective beta-blocker. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Spectroscopic Data Summary

The spectroscopic data for (+)-Atenolol are summarized below. These tables provide a quantitative overview of its structural features as determined by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for (+)-Atenolol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | d | 2H | Ar-H (ortho to OCH₂) |

| 6.85 | d | 2H | Ar-H (meta to OCH₂) |

| 5.5 (broad) | s | 2H | -CONH₂ |

| 4.05 | m | 1H | -CH(OH)- |

| 3.95 | m | 2H | Ar-O-CH₂- |

| 3.45 | s | 2H | Ar-CH₂-CO |

| 2.80 | m | 2H | -CH₂-NH- |

| 2.70 | m | 1H | -NH-CH(CH₃)₂ |

| 1.05 | d | 6H | -CH(CH₃)₂ |

Note: Solvent used is typically DMSO-d₆ or CDCl₃. Peak positions can vary slightly based on solvent and experimental conditions.[1]

Table 2: ¹³C NMR Spectral Data for (+)-Atenolol

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | -C=O (Amide) |

| 157.3 | Ar-C (para to CH₂CONH₂) |

| 129.9 | Ar-C (meta to OCH₂) |

| 128.5 | Ar-C (ipso to CH₂CONH₂) |

| 114.5 | Ar-C (ortho to OCH₂) |

| 70.0 | Ar-O-CH₂- |

| 68.4 | -CH(OH)- |

| 50.5 | -NH-CH(CH₃)₂ |

| 49.0 | -CH₂-NH- |

| 41.3 | Ar-CH₂-CO |

| 22.5 | -CH(CH₃)₂ |

Note: Data typically acquired in DMSO-d₆.[1][2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (+)-Atenolol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3180 | N-H and O-H Stretching | Amine, Amide, Alcohol |

| 2970 - 2850 | C-H Stretching | Aliphatic CH, CH₂, CH₃ |

| 1635 | C=O Stretching | Amide I band |

| 1610, 1580, 1515 | C=C Stretching | Aromatic Ring |

| 1240 | C-O Stretching | Aryl Ether |

Note: Spectra are often recorded using a KBr disc or Attenuated Total Reflectance (ATR) accessory.[4][5][6] Hydrogen bonding can cause broadening of the -OH and N-H stretching bands.[4][7]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (+)-Atenolol

| m/z | Interpretation |

| 267.170 | [M+H]⁺ (Protonated Molecular Ion) |

| 266 | Molecular Ion (M⁺) |

| 251 | [M - CH₃]⁺ |

| 222 | [M - C₃H₈N]⁺ |

| 145 | [C₈H₇O₂]⁺ |

| 134 | [C₈H₈O₂]⁺ |

| 116 | [C₇H₆O]⁺ |

| 72 | [C₄H₁₀N]⁺ (Isopropylamine fragment) |

Note: The molecular weight of Atenolol is 266.34 g/mol .[8][9] Fragmentation patterns can be obtained using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS).[10][11][12]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of (+)-Atenolol are outlined below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (+)-Atenolol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

Process the data using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

2D NMR (Optional): For unequivocal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[1][13]

IR Spectroscopy (FTIR)

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of (+)-Atenolol with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid (+)-Atenolol sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR accessory into the sample compartment of an FTIR spectrometer.

-

Record a background spectrum of air (or the empty ATR crystal).

-

Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.[6]

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation (LC-MS/MS Method):

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS), such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument.[12]

-

Chromatographic Separation:

-

Mass Analysis:

-

Ionize the analyte using an Electrospray Ionization (ESI) source in positive ion mode.

-

For quantitative analysis, operate in Multiple Reaction Monitoring (MRM) mode, selecting the precursor ion (e.g., m/z 267.17) and one or more characteristic product ions (e.g., m/z 74.06, 116.10).[10]

-

For structural confirmation, acquire full scan mass spectra and product ion spectra.

-

Visualization Diagrams

The following diagrams illustrate the analytical workflow and the pharmacological mechanism of action of Atenolol.

References

- 1. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: ATENOLOL SPECTRAL DATA [orgspectroscopyint.blogspot.com]

- 5. researchtrend.net [researchtrend.net]

- 6. jgtps.com [jgtps.com]

- 7. estudogeral.uc.pt [estudogeral.uc.pt]

- 8. Atenolol [webbook.nist.gov]

- 9. mzCloud – Atenolol [mzcloud.org]

- 10. mdpi.com [mdpi.com]

- 11. faa.gov [faa.gov]

- 12. Forensic Toxicological Analysis of Atenolol in Postmortem Femoral Blood and Liver Tissue Using LC-MS/MS: First Evidence of Atenolol Fatality [journal-dtt.org]

- 13. researchgate.net [researchgate.net]

- 14. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystallographic Structure of (+)-Atenolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structure of the dextrorotatory enantiomer of atenolol, (+)-atenolol. While the primary research has been conducted on its levorotatory counterpart, (S)-atenolol, the crystallographic data presented here is directly applicable to (+)-atenolol, as enantiomers exhibit identical crystal packing and unit cell parameters, differing only in their absolute stereochemistry.

Atenolol is a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension.[1] The pharmacological activity of atenolol resides primarily in the (S)-enantiomer.[1] Understanding the three-dimensional structure of the enantiomerically pure forms is crucial for comprehending its interaction with biological targets and for the development of improved drug formulations.

Crystallographic Data of Homochiral Atenolol

The crystallographic data for homochiral atenolol has been determined by single-crystal X-ray diffraction.[2] The crystals were obtained from an ethanol/water solution.[2] The structure of (S)-atenolol was deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 602654.

Table 1: Crystal Data and Structure Refinement for (+)-Atenolol

| Parameter | Value |

| Empirical Formula | C₁₄H₂₂N₂O₃ |

| Formula Weight | 266.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 55.83 |

| b (Å) | 5.559 |

| c (Å) | 9.734 |

| α (°) | 90 |

| β (°) | 100.042 |

| γ (°) | 90 |

| Volume (ų) | 2974.75 |

| Z | 8 |

| Molecules per asymmetric unit | 2 |

Data obtained for S-atenolol from Esteves de Castro et al., 2007 and is applicable to (+)-atenolol.[2]

Experimental Protocols

The determination of the crystallographic structure of (+)-atenolol involves a multi-step process, from crystal growth to data analysis and structure refinement.

1. Crystallization

High-quality single crystals of enantiomerically pure atenolol suitable for X-ray diffraction were grown by the slow evaporation method.[2]

-

Materials:

-

(+)-Atenolol

-

Ethanol (reagent grade)

-

Deionized water

-

-

Procedure:

-

A saturated solution of (+)-atenolol is prepared in a mixture of ethanol and water at room temperature. The exact ratio of ethanol to water should be optimized to achieve a balance between solubility and the rate of evaporation.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a loosely covered container to allow for slow evaporation of the solvent.

-

The container is left undisturbed in a vibration-free environment at a constant temperature.

-

Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form.

-

2. X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected, typically at a low temperature to minimize thermal vibrations of the atoms.

-

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

A low-temperature device (e.g., a cryostream) to maintain the crystal at a constant temperature (typically 100-150 K).

-

-

Procedure:

-

The crystal is mounted on the diffractometer and centered in the X-ray beam.

-

The unit cell parameters and the crystal orientation matrix are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame being exposed to the X-ray beam for a predetermined time.

-

The collected diffraction images are processed to integrate the intensities of the individual reflections.

-

3. Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

-

Software:

-

Software for data reduction and integration (e.g., CrysAlisPro, SAINT).

-

Software for structure solution (e.g., SHELXS, SIR).

-

Software for structure refinement (e.g., SHELXL, Olex2).

-

-

Procedure:

-

The integrated reflection intensities are corrected for various experimental factors, such as Lorentz and polarization effects, and an absorption correction is applied.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting the atomic coordinates, displacement parameters, and other relevant parameters to improve the agreement between the observed and calculated structure factors.

-

The absolute configuration of the chiral molecule is determined, often by calculating the Flack parameter.

-

The final refined structure is validated using crystallographic software to check for consistency and to ensure that it is chemically reasonable.

-

Visualizations

Experimental Workflow for Single-Crystal X-ray Crystallography

Caption: Experimental workflow for determining the crystal structure of (+)-Atenolol.

References

The Stereospecific Profile of Atenolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol, a widely prescribed beta-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. Marketed as a racemic mixture, atenolol contains two enantiomers, (+)-atenolol (R-atenolol) and (-)-atenolol (S-atenolol), which exhibit significant differences in their pharmacological activity. It is well-established that the therapeutic beta-blocking effects of atenolol are almost exclusively attributable to the (S)-enantiomer. This technical guide provides a comprehensive overview of the pharmacological profile of the (+)-atenolol enantiomers, focusing on their differential receptor binding, functional activity, and pharmacokinetic properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the stereospecificity of atenolol and its implications for therapeutic applications.

Data Presentation: Quantitative Pharmacological Data

The pharmacological properties of the atenolol enantiomers are summarized in the following tables, providing a clear comparison of their binding affinities, functional potencies, and pharmacokinetic parameters.

Table 1: Adrenergic Receptor Binding Affinities of Atenolol Enantiomers

| Enantiomer | Receptor | Species | Assay Type | pKD | pKB | Eudismic Ratio (S/R) | Reference |

| (-)-(S)-Atenolol | β1 | Human (ventricle) | Radioligand Binding | 5.9 | - | 46 (overall) | |

| β2 | Human (ventricle) | Radioligand Binding | 4.6 | - | |||

| β1 | Human (atrium/ventricle) | Functional (Inotropic) | - | 7.4 | |||

| β2 | Human (atrium/ventricle) | Functional (Inotropic) | - | 6.0 | |||

| β1 | Human (atrium/ventricle) | Functional (Adenylate Cyclase) | - | 5.8-6.4 | |||

| β2 | Human (atrium/ventricle) | Functional (Adenylate Cyclase) | - | 4.7-5.7 | |||

| (+)-(R)-Atenolol | β1/β2 | Guinea Pig (heart) | Radioligand Binding | - | - | - |

Table 2: In Vivo Functional Activity of Atenolol Enantiomers

| Enantiomer | Species | Model | Endpoint | Observation | Reference |

| (-)-(S)-Atenolol | Human | Exercise-induced tachycardia | Reduction in rate pressure product | A 50 mg dose produced a -35% change, similar to 100 mg of racemic atenolol (-37%). | |

| (+)-(R)-Atenolol | Human | Exercise-induced tachycardia | Reduction in rate pressure product | A 50 mg dose caused no effect. | |

| (-)-(S)-Atenolol | Human | Isoprenaline-induced vasodilation | Inhibition of vasodilation | Reduced isoprenaline-induced vasodilation by -68% (p < 0.05), indicating some β2-adrenoceptor interaction. | |

| (+)-(R)-Atenolol | Human | Isoprenaline-induced vasodilation | Inhibition of vasodilation | Had no effect on isoprenaline-induced vasodilation. |

Table 3: Pharmacokinetic Parameters of Atenolol Enantiomers in Humans (Oral Administration of Racemate)

| Parameter | (-)-(S)-Atenolol | (+)-(R)-Atenolol | Statistical Significance | Reference |

| AUC (ng/mL*h) | 1640 ± 602 | 1860 ± 652 | p < 0.05 | |

| Cmax (ng/mL) | 366 ± 61 | 420 ± 81 | p < 0.05 | |

| Tmax (h) | 2-3 | 2-3 | Not significant | |

| Half-life (h) | 5.2 ± 0.9 | 4.6 ± 1.1 | Not significant | |

| Renal Clearance (mL/min) | 129 ± 32 | 120 ± 29 | p < 0.05 | |

| Amount excreted unchanged in urine (%) | - | Significantly greater for (+)-(R)-atenolol | p < 0.05 |

Note: Values are presented as mean ± SD.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the pharmacological profile of atenolol enantiomers.

Chiral Separation of Atenolol Enantiomers by HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of atenolol.

Method 1: Normal-Phase HPLC

-

Column: Chiralcel OD® (250 x 4.6 mm, 10 µm)

-

Mobile Phase: Hexane:Ethanol:Diethylamine (75:25:0.1 v/v/v)

-

Flow Rate: 0.7 mL/min

-

Detection: UV at 276 nm

-

Sample Preparation: Tablets containing racemic atenolol are crushed, dissolved in absolute ethanol, sonicated, and diluted with the mobile phase. The solution is then filtered before injection.

-

Reference:

Method 2: Reversed-Phase HPLC

-

Column: Chirex 3022 (S)

-

Mobile Phase: Hexane:Dichloromethane:Methanol:Trifluoroacetic acid (35:35:5:0.25 v/v/v/v)

-

Detection: UV at 280 nm

-

Reference:

Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (KD or Ki) of atenolol enantiomers for β1- and β2-adrenergic receptors.

-

Materials:

-

Membrane preparations from tissues or cells expressing β1- and β2-adrenergic receptors (e.g., guinea pig heart, human ventricle, or recombinant cell lines).

-

Radioligand: [3H]-(-)-bupranolol or [125I]-(+/-)hydroxybenzylpindolol.

-

Unlabeled enantiomers of atenolol ((+)- and (-)-atenolol) as competitors.

-

Assay Buffer: Typically Tris-HCl buffer with MgCl2.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled atenolol enantiomers.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding, determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol), is subtracted from the total binding to yield specific binding. The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation. The dissociation constant (KD) for the enantiomers can be determined from saturation binding experiments.

-

-

References:

In Vitro Functional Assay: Adenylate Cyclase Activity

Objective: To assess the functional antagonism of atenolol enantiomers by measuring their effect on catecholamine-stimulated adenylate cyclase activity.

-

Materials:

-

Membrane preparations from tissues expressing β-adrenergic receptors (e.g., human atrium or ventricle).

-

ATP and a regenerating system (e.g., creatine phosphate and creatine kinase).

-

A β-adrenergic agonist (e.g., (-)-noradrenaline or (-)-adrenaline).

-

Varying concentrations of (-)-atenolol.

-

Assay buffer containing MgCl2 and a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit.

-

-

Procedure:

-

Pre-incubation: Membrane preparations are pre-incubated with varying concentrations of (-)-atenolol.

-

Stimulation: The reaction is initiated by the addition of the β-adrenergic agonist and ATP.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Termination: The reaction is stopped, typically by heating.

-

cAMP Measurement: The amount of cAMP produced is quantified using a suitable assay method (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

Data Analysis: The inhibitory potency of (-)-atenolol is determined by analyzing the concentration-response curves, and the pKB value is calculated.

-

-

Reference:

In Vivo Functional Assay: Inhibition of Isoprenaline-Induced Tachycardia

Objective: To evaluate the in vivo β1-blocking activity of atenolol enantiomers.

-

Animal Model: Anesthetized cats or rats.

-

Procedure:

-

Instrumentation: The animal is anesthetized and instrumented for the measurement of heart rate and blood pressure.

-

Baseline Measurement: Baseline heart rate is recorded.

-

Isoprenaline Challenge: A dose of isoprenaline is administered intravenously to induce a tachycardic response.

-

Antagonist Administration: A single dose of an atenolol enantiomer is administered intravenously.

-

Post-Antagonist Isoprenaline Challenge: The isoprenaline challenge is repeated at various time points after the administration of the atenolol enantiomer.

-

Data Analysis: The degree of inhibition of the isoprenaline-induced tachycardia is calculated and used to determine the potency and duration of action of the atenolol enantiomer.

-

-

Reference:

Mandatory Visualizations

Signaling Pathway of Atenolol's Action

Caption: Atenolol's mechanism of action at the β1-adrenergic receptor.

Experimental Workflow for Chiral HPLC Separation

Caption: Workflow for the chiral separation of atenolol enantiomers.

Logical Relationship in Radioligand Binding Assay

Caption: Principle of competitive radioligand binding assay for atenolol.

Conclusion

The pharmacological profile of atenolol is markedly stereoselective, with the (-)-(S)-enantiomer being the eutomer responsible for the therapeutic β1-adrenergic blockade. The (+)-(R)-enantiomer, or distomer, exhibits significantly lower affinity for β-adrenergic receptors and contributes negligibly to the clinical effects of the drug. While the pharmacokinetic profiles of the two enantiomers show some statistically significant, albeit minor, differences, the pharmacodynamic divergence is profound. This in-depth guide, with its compiled quantitative data, detailed experimental protocols, and illustrative diagrams, serves as a valuable resource for professionals in the fields of pharmacology and drug development. A thorough understanding of the stereospecific properties of atenolol is essential for optimizing its therapeutic use and for the development of future chiral drug candidates.

Unraveling the Molecular Tapestry: A Technical Guide to the Mechanism of Action of (+)-Atenolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol, a widely prescribed beta-blocker for cardiovascular diseases, exists as a racemic mixture of two enantiomers: (S)-(-)-atenolol and (R)-(+)-atenolol. While clinically administered as a racemate, the pharmacological activity predominantly resides in the (S)-(-)-enantiomer. This technical guide provides an in-depth exploration of the molecular mechanism of action of the less active enantiomer, (+)-atenolol, at the β1-adrenergic receptor. We will delve into its stereoselective binding, downstream signaling effects, and the experimental methodologies used to elucidate these properties.

Stereoselectivity and Receptor Binding Affinity

The differential effects of atenolol enantiomers are rooted in their stereoselective interaction with the β1-adrenergic receptor. The (S)-enantiomer exhibits a significantly higher affinity for the β1-adrenergic receptor compared to the (R)-(+)-enantiomer.[1][2] This disparity in binding affinity is the primary determinant of their distinct pharmacological activities.

Radioligand binding studies have been instrumental in quantifying this stereoselectivity. A key parameter derived from these studies is the eudismic ratio, which is the ratio of the binding affinities of the more active (eutomer) to the less active (distomer) enantiomer. For atenolol, the eudismic ratio for (S)- to (R)-atenolol at beta-adrenergic receptors in guinea pig heart has been determined to be 46.[1][3]

Quantitative Data: Binding Affinity of Atenolol Enantiomers

The following table summarizes the binding affinities (Ki) of atenolol and its enantiomers for human β-adrenergic receptor subtypes, compiled from various radioligand binding studies.

| Compound | Receptor Subtype | Ki (nM) | pKi | Reference |

| (S)-(-)-Atenolol | β1-Adrenergic Receptor | 4.6 x 10⁻⁸ M (in vivo K_B) | - | [4][5] |

| Racemic Atenolol | β1-Adrenergic Receptor | 170 - 1513.56 | 5.82 - 6.77 | [6][7] |

| Racemic Atenolol | β2-Adrenergic Receptor | - | - |

Molecular Mechanism of Action at the β1-Adrenergic Receptor

The canonical signaling pathway of the β1-adrenergic receptor is initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine. This binding event activates the receptor, leading to a conformational change that facilitates the coupling of the receptor to a heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to increased heart rate, contractility, and conduction velocity.[8][9]

(+)-Atenolol, as a competitive antagonist at the β1-adrenergic receptor, physically blocks the binding of these endogenous catecholamines. By occupying the receptor's binding site, it prevents the initiation of this downstream signaling cascade. Consequently, the activation of adenylyl cyclase is inhibited, leading to reduced intracellular cAMP levels and a dampening of PKA activity. This blockade of the β1-adrenergic signaling pathway is the molecular basis for the therapeutic effects of atenolol, such as the reduction of heart rate and blood pressure.

Signaling Pathway of β1-Adrenergic Receptor and Inhibition by (+)-Atenolol

Caption: Canonical β1-adrenergic receptor signaling cascade and its competitive inhibition by (+)-Atenolol.

Experimental Protocols

The characterization of (+)-atenolol's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of (+)-atenolol for the β1-adrenergic receptor.

Materials:

-

Cell membranes expressing the human β1-adrenergic receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

Non-specific binding control: Propranolol (a non-selective beta-blocker) at a high concentration (e.g., 10 µM).

-

(+)-Atenolol solutions at various concentrations.

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize cells expressing the β1-adrenergic receptor in cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer to a specific protein concentration.[10]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add cell membranes, a fixed concentration of radioligand, and binding buffer.

-

Non-specific Binding: Add cell membranes, a fixed concentration of radioligand, and a high concentration of propranolol.

-

Competition Binding: Add cell membranes, a fixed concentration of radioligand, and increasing concentrations of (+)-atenolol.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[10]

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

-

-

Detection:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (+)-atenolol.

-

Determine the IC50 value (the concentration of (+)-atenolol that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Experimental Workflow: Radioligand Binding Assay

References

- 1. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective vascular effects of the (R)- and (S)-enantiomers of propranolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies. | Semantic Scholar [semanticscholar.org]

- 4. Mechanism-based pharmacodynamic modeling of S(-)-atenolol: estimation of in vivo affinity for the beta1-adrenoceptor with an agonist-antagonist interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atenolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Beta-1 adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

Stereoisomerism and its Influence on the Bioactivity of Atenolol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Atenolol, a widely prescribed cardioselective β-1 adrenergic antagonist, possesses a single chiral center, leading to the existence of two stereoisomers: (S)-(-)-Atenolol and (R)-(+)-Atenolol. Although it is commonly administered as a racemic mixture, the pharmacological activity is not equally distributed between the enantiomers. This technical guide provides an in-depth analysis of the stereoselective pharmacodynamics and pharmacokinetics of atenolol. It details the profound differences in bioactivity, with the β-blocking effect residing almost exclusively in the (S)-enantiomer, rendering the (R)-enantiomer largely inactive. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents signaling pathways to elucidate the stereochemical nuances critical for drug development and clinical pharmacology.

Introduction to the Stereochemistry of Atenolol

Atenolol is a second-generation β-1–selective adrenergic antagonist used in the management of hypertension, angina pectoris, and acute myocardial infarction.[1] Its molecular structure features a single asymmetric carbon atom in the aminopropanol side chain, resulting in two enantiomers: (R)-(+)-Atenolol and (S)-(-)-Atenolol. While chemically similar, their three-dimensional arrangement dictates their interaction with chiral biological targets, primarily the β-1 adrenergic receptor.[2] In therapeutic practice, atenolol is most often administered as a 1:1 racemic mixture.[3] However, extensive research has demonstrated that the desired therapeutic action—the β-adrenoceptor blockade—is overwhelmingly attributable to the (S)-enantiomer.[4]

Stereoselective Pharmacodynamics

The most significant impact of stereoisomerism on atenolol is observed in its pharmacodynamics, specifically its interaction with the β-1 adrenergic receptor. The (S)-enantiomer is the eutomer (the pharmacologically active isomer), while the (R)-enantiomer is the distomer (the less active isomer).

The β-blocking activity of the (S)-enantiomer is substantially greater than that of the (R)-enantiomer.[5] Radioligand binding studies conducted on guinea pig heart β-adrenergic receptors revealed a eudismic ratio—the ratio of the affinities of the eutomer to the distomer—of 46 for (S)- to (R)-atenolol.[5][6] This indicates that (S)-Atenolol binds to the receptor with 46 times greater affinity than (R)-Atenolol.

Clinical studies in healthy volunteers confirm this disparity. A 50 mg dose of pure (S)-Atenolol produced a reduction in the mean rate pressure product during exercise (-35%) equivalent to that of a 100 mg dose of the racemic mixture (-37%).[5][6] In stark contrast, a 50 mg dose of (R)-Atenolol produced no discernible effect.[5][6] This demonstrates conclusively that only (S)-Atenolol contributes to the therapeutic β-blocking effect of racemic atenolol.[5]

| Parameter | (S)-(-)-Atenolol | (R)-(+)-Atenolol | Racemic Atenolol | Reference |

| Primary Activity | β-1 Adrenergic Antagonist | Largely Inactive | β-1 Adrenergic Antagonist | [4][5] |

| Eudismic Ratio (S/R) | 46 | - | - | [5][6] |

| Effect on Rate Pressure Product | -35% (at 50 mg) | No effect (at 50 mg) | -37% (at 100 mg) | [5][6] |

| Inhibition of Isoprenaline-induced Vasodilation | Reduces effect by 68% | No effect | Not specified | [7] |

| In Vivo Affinity (KB) | 4.6 x 10-8 M | Not determined | Not applicable | [8] |

Beta-1 Adrenergic Signaling Pathway and Enantiomer Interaction

Atenolol exerts its effect by competitively blocking the β-1 adrenergic receptor, primarily in the heart and vascular smooth muscle.[1] This prevents endogenous catecholamines like norepinephrine from binding and initiating a downstream signaling cascade. As illustrated below, only the (S)-enantiomer effectively performs this blockade.

Stereoselective Pharmacokinetics

In contrast to its pharmacodynamics, atenolol exhibits only minor stereoselectivity in its pharmacokinetic profile. As a hydrophilic compound, it undergoes minimal metabolism (~5%) and is primarily eliminated unchanged by the kidneys.[3][9]

Studies have shown that the mean area under the curve (AUC), maximal plasma concentrations (Cmax), and plasma half-lives of the enantiomers are very similar, whether administered as pure enantiomers or as a racemic mixture.[5] However, some studies have reported a slightly greater AUC and peak concentration for the (R)-enantiomer, suggesting potential minor stereoselectivity in absorption or distribution.[5][10] The renal clearance of both enantiomers is not significantly different, which is expected as glomerular filtration, the primary elimination route, is not a stereoselective process.[10][11]

| Parameter | (S)-(-)-Atenolol | (R)-(+)-Atenolol | Note | Reference |

| Peak Plasma Conc. (Cmax) | 366 ± 61 ng/mL | 420 ± 81 ng/mL | Cmax for (R)-enantiomer is slightly higher. | [10] |

| Area Under Curve (AUC) | Lower than (R)-form | 1.08-fold greater than (S)-form (P < 0.01) | [5][6] | |

| Plasma Half-life (t1/2) | 5.2 ± 0.9 hours | 4.6 ± 1.1 hours | Not significantly different. | [10] |

| Renal Clearance | 112.5 ± 36.7 mL/min | 109.7 ± 33.5 mL/min | Not significantly different. | [10] |

| Plasma Protein Binding | Negligible | Negligible | [3][11] |

Experimental Protocols

Obtaining enantiomerically pure atenolol is crucial for research. A common strategy involves the kinetic resolution of a key racemic intermediate, such as 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide.

Protocol: Enzymatic Kinetic Resolution [12][13]

-

Reaction Setup: The racemic chlorohydrin intermediate is dissolved in an appropriate organic solvent (e.g., acetonitrile).

-

Enzyme Addition: A lipase, such as Lipase B from Candida antarctica (CALB), is added to the mixture.

-

Acylation: An acyl donor (e.g., vinyl butanoate) is introduced. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other.

-

Separation: After the reaction, the mixture contains the unreacted (R)-chlorohydrin and the newly formed (S)-chlorohydrin ester. These compounds have different chemical properties and can be separated using standard chromatographic techniques (e.g., column chromatography).

-

Final Synthesis: The separated, enantiopure (R)-chlorohydrin is then reacted with isopropylamine in an amination reaction to yield the final (S)-Atenolol product. The enantiomeric excess (ee) is confirmed by chiral HPLC.

This assay quantifies the binding affinity of each enantiomer to the β-adrenergic receptors.[5][14]

Protocol Outline:

-

Membrane Preparation: Prepare membrane fractions from a tissue rich in β-1 receptors (e.g., guinea pig heart ventricles) via homogenization and centrifugation.

-

Incubation: Incubate the membrane preparations with a constant concentration of a radiolabeled ligand (e.g., [125I]Iodocyanopindolol) and varying concentrations of the unlabeled competitor (either (R)-Atenolol or (S)-Atenolol).

-

Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 (concentration causing 50% inhibition of radioligand binding). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion: The Bioactivity of (+)-Atenolol

The evidence overwhelmingly indicates that the bioactivity of racemic atenolol is stereospecific. The therapeutic β-1 adrenergic blockade is mediated almost entirely by the (S)-(-)-enantiomer .

The (R)-(+)-Atenolol enantiomer is the distomer and is considered pharmacologically inert with respect to the primary mechanism of action.[5][6] It does not contribute to the reduction in heart rate, blood pressure, or cardiac contractility that defines atenolol's clinical utility. While its pharmacokinetic profile is nearly identical to that of its active counterpart, its lack of significant affinity for the β-1 receptor renders it inactive. This pronounced stereoselectivity is a critical consideration in pharmacology and drug development, highlighting that the therapeutic properties of a chiral drug can be confined to a single enantiomer.

References

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 4. Bioassay, determination and separation of enantiomers of atenolol by direct and indirect approaches using liquid chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies. | Semantic Scholar [semanticscholar.org]

- 7. Stereoselective vascular effects of the (R)- and (S)-enantiomers of propranolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism-based pharmacodynamic modeling of S(-)-atenolol: estimation of in vivo affinity for the beta1-adrenoceptor with an agonist-antagonist interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atenolol - Wikipedia [en.wikipedia.org]

- 10. The pharmacokinetics of the enantiomers of atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 12. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cardiovascular Research Applications of (+)-Atenolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol is a selective β1-adrenergic receptor antagonist widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1] As a chiral molecule, atenolol exists as two enantiomers: (S)-atenolol and (R)-atenolol. The therapeutic activity of the racemic mixture is primarily attributed to the (S)-enantiomer, which exhibits significantly higher affinity for the β1-adrenergic receptor.[2] This technical guide provides an in-depth overview of the basic research applications of the active enantiomer, (+)-atenolol (often referring to the more active S-enantiomer in literature), in cardiovascular studies. We will delve into its mechanism of action, detail key experimental protocols for its investigation, and present quantitative data to support its well-established pharmacological profile.

Mechanism of Action

(+)-Atenolol is a cardioselective β1-adrenergic antagonist.[3] Its primary mechanism of action involves the competitive and selective blockade of β1-adrenergic receptors, which are predominantly located in the heart muscle.[3] This blockade counteracts the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and a subsequent lowering of blood pressure.[3] At higher concentrations, the selectivity of atenolol for β1 receptors diminishes, and it can also block β2-adrenergic receptors, which are found in bronchial and vascular smooth muscle.[4]

The antagonism of β1-adrenergic receptors by (+)-atenolol inhibits the downstream signaling cascade initiated by catecholamine binding. This includes the activation of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] The decrease in cAMP levels leads to reduced activation of protein kinase A (PKA), ultimately resulting in the observed negative chronotropic and inotropic effects.

Quantitative Data

The following tables summarize key quantitative data for (+)-atenolol from various in vitro and in vivo cardiovascular studies.

Table 1: Receptor Binding Affinities (Ki) of Atenolol Enantiomers

| Enantiomer | Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| (S)-Atenolol | β1-adrenergic | Guinea pig heart | [125I]-(S)-pindolol | 4.6 x 10¹ | [6] |

| (R)-Atenolol | β1-adrenergic | Guinea pig heart | [125I]-(S)-pindolol | 2.1 x 10³ | [2] |

| Racemic Atenolol | β1-adrenergic | Human | Not Specified | 250 | [7] |

| Racemic Atenolol | β2-adrenergic | Human | Not Specified | 1000 | [7] |

Table 2: In Vitro Functional Potency (EC50/IC50) of (S)-Atenolol

| Assay | Cell/Tissue Preparation | Agonist | Parameter Measured | IC50/EC50 (nM) | Reference |

| Adenylyl Cyclase Inhibition | Ventricular membranes | Isoproterenol | cAMP production | 1.62 x 10² (aged rats) | [8] |

| Adenylyl Cyclase Inhibition | Ventricular membranes | Isoproterenol | cAMP production | 1.5 x 10³ (young rats) | [8] |

| Tachycardia Inhibition | Wistar-Kyoto rats | Isoproterenol | Heart Rate | 49 | [9] |

Table 3: In Vivo Cardiovascular Effects of Atenolol

| Animal Model | Dose | Route of Administration | Parameter | Effect | Reference |

| Rat | 1 mg/kg | Intravenous | Heart Rate | Marked reduction in stress-induced tachycardia | [10] |

| Rat | 3 mg/kg | Not Specified | Blood Pressure | Significant reduction | [11] |

| Dog | 100 µg/kg | Not Specified | Heart Rate & Contractility | Inhibition of isoproterenol-induced response | [12] |

| Cat | 6.25-12.5 mg | Oral (q12h) | Heart Rate | Significant decrease | [13] |

| Cat | 6.25-12.5 mg | Oral (q12h) | Systolic Blood Pressure | No significant change | [13] |

Experimental Protocols

Radioligand Binding Assay for β1-Adrenergic Receptor Affinity

This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of (+)-atenolol to β1-adrenergic receptors.[2][14]

Materials:

-

Tissue Source: Guinea pig left ventricular free wall (rich in β1-receptors).

-

Radioligand: [125I]-(S)-pindolol.

-

Competitor: (+)-Atenolol (S-enantiomer).

-

Non-specific binding control: Propranolol (a non-selective β-blocker).

-

Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation vials and scintillation fluid.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize the guinea pig ventricular tissue in ice-cold incubation buffer. Centrifuge the homogenate at low speed to remove debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in incubation buffer and determine the protein concentration.

-

Assay Setup: In test tubes, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [125I]-(S)-pindolol (e.g., 20-30 pM), and varying concentrations of (+)-atenolol (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

Total and Non-specific Binding: For total binding, omit the competitor. For non-specific binding, add a high concentration of propranolol (e.g., 10 µM).

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol outlines a method to assess the inhibitory effect of (+)-atenolol on adenylyl cyclase activity, a key step in β-adrenergic signaling.[5][8]

Materials:

-

Cell/Tissue Preparation: Ventricular membranes from rat hearts or cultured cells expressing β1-adrenergic receptors.

-

Agonist: Isoproterenol.

-

Antagonist: (+)-Atenolol.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), and an ATP regenerating system (e.g., creatine phosphate and creatine kinase).

-

Stopping Solution: 0.5 M HCl.

-

cAMP standard solutions.

-

cAMP assay kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In test tubes, pre-incubate the membrane preparation with varying concentrations of (+)-atenolol for a short period (e.g., 15 minutes) at 30°C.

-

Stimulation: Initiate the adenylyl cyclase reaction by adding a fixed concentration of isoproterenol (e.g., 10 µM) and the assay buffer containing ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding the stopping solution.

-

cAMP Quantification: Centrifuge the tubes to pellet the protein. Measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the (+)-atenolol concentration. Determine the IC50 value, representing the concentration of (+)-atenolol that inhibits 50% of the isoproterenol-stimulated adenylyl cyclase activity.

In Vivo Cardiovascular Study in Rats

This protocol provides a general framework for evaluating the cardiovascular effects of (+)-atenolol in an animal model.[9][10]

Materials:

-

Male Wistar-Kyoto (WKY) rats.

-

(+)-Atenolol solution for administration.

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments for catheterization.

-

Catheters for arterial and venous cannulation.

-

Pressure transducer and data acquisition system for blood pressure and heart rate monitoring.

-

Infusion pump.

Procedure:

-

Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize after surgery until cardiovascular parameters are constant.

-

Baseline Measurement: Record baseline heart rate and blood pressure for a defined period.

-

Drug Administration: Administer (+)-atenolol via the venous catheter, either as a bolus injection or a continuous infusion.

-

Data Recording: Continuously monitor and record heart rate and blood pressure throughout the experiment.

-

Data Analysis: Analyze the changes in heart rate and blood pressure from baseline following the administration of (+)-atenolol. Calculate the percentage change and perform statistical analysis to determine the significance of the effects.

Visualizations

Signaling Pathway of (+)-Atenolol Action

Caption: Signaling pathway of β1-adrenergic receptor activation and its inhibition by (+)-Atenolol.

Experimental Workflow for Radioligand Binding Assay

Caption: A typical experimental workflow for a radioligand binding assay.

Conclusion

(+)-Atenolol remains a cornerstone for cardiovascular research due to its selective β1-adrenergic antagonism. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers investigating its pharmacological properties and for professionals involved in the development of cardiovascular therapeutics. Understanding the nuances of its mechanism of action and the methodologies to study it is crucial for advancing our knowledge of cardiovascular physiology and pharmacology.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Development of an enzyme-linked immunosorbent assay and a beta-1 adrenergic receptor-based assay for monitoring the drug atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism-based pharmacodynamic modeling of S(-)-atenolol: estimation of in vivo affinity for the beta1-adrenoceptor with an agonist-antagonist interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Adenosine attenuation of isoproterenol-stimulated adenylyl cyclase activity is enhanced with aging in the adult heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic-pharmacodynamic modelling of S(-)-atenolol in rats: reduction of isoprenaline-induced tachycardia as a continuous pharmacodynamic endpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of atropine or atenolol on cardiovascular responses to novelty stress in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [The effect of atenolol on the cardiovascular system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of atenolol on heart rate, arrhythmias, blood pressure, and dynamic left ventricular outflow tract obstruction in cats with subclinical hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Atenolol as a Reference Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (+)-Atenolol, the dextrorotatory enantiomer of Atenolol, and its critical role as a reference standard in analytical chemistry. The focus is on its application in the chiral separation and quantification of atenolol enantiomers, a crucial aspect of quality control and regulatory compliance in the pharmaceutical industry.

Introduction: The Significance of Chirality in Atenolol

Atenolol, chemically (RS)-4-(2-hydroxy-3-isopropylaminopropoxy) phenylacetamide, is a cardioselective beta-1 adrenergic receptor blocker widely used in the treatment of cardiovascular conditions such as hypertension and angina pectoris.[1][2] The molecule possesses a single chiral center, leading to the existence of two enantiomers: (S)-(-)-Atenolol and (R)-(+)-Atenolol.[3]

While atenolol is commercially available as a racemic mixture (a 1:1 ratio of both enantiomers), studies have shown that the pharmacological activity, particularly the beta-blocking effect, resides primarily in the (S)-enantiomer.[3][4] The (R)-enantiomer, (+)-Atenolol, is significantly less active. This enantioselective activity underscores the importance of analytical methods capable of separating and quantifying the individual enantiomers. Such methods are essential for pharmacokinetic studies, impurity profiling, and ensuring the quality and consistency of pharmaceutical formulations.[1][5]

(+)-Atenolol, as a certified reference standard, serves as the benchmark against which the (R)-enantiomer is identified and quantified in analytical procedures. Its purity and well-characterized properties are fundamental to the accuracy and validity of these methods.

Physicochemical Properties of Atenolol

A reference standard must have well-defined physical and chemical properties. The table below summarizes key data for Atenolol.

| Property | Value | Reference |

| Chemical Name | (R)-(+)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide | |

| Synonym(s) | (+)-Atenolol, (R)-Atenolol, D-Atenolol | [1] |

| Molecular Formula | C₁₄H₂₂N₂O₃ | |

| Molecular Weight | 266.34 g/mol | |

| CAS Number | 29122-68-7 (for racemic) | |

| Melting Point | 152°C - 156.5°C | [6][7] |

| Appearance | White to off-white crystalline powder | [8] |

| Solubility | Water: 26.5 mg/mL (at 37°C) | [9] |

| pKa | 9.6 (at 25°C) | [7] |

| Log P (octanol/water) | 0.23 | [9] |

Note: Properties are for the atenolol molecule. The specific properties of the (+)-enantiomer are primarily its optical rotation.

Analytical Applications and Methodologies

The primary application of a (+)-Atenolol reference standard is in the chiral separation of atenolol. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose, utilizing various chiral stationary phases (CSPs).[1][5] Other analytical techniques for atenolol in general include UV-Visible spectrophotometry, voltammetry, and LC-MS.[10]

Detailed below are established HPLC protocols for the enantiomeric separation of atenolol. The (+)-Atenolol reference standard is crucial for peak identification and method validation in these procedures.

Protocol 1: Chiral HPLC with an AGP Stationary Phase

This method utilizes an α1-acid glycoprotein (AGP) chiral stationary phase for the enantioselective determination of atenolol.[1]

-

Chromatographic System: Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).[1]

-

Column: Chiralcel AGP, 150 x 4.0 mm I.D., 5 µm particle size.[1]

-

Mobile Phase: 10 mM Sodium Phosphate Buffer (pH 7.0) : Methanol (95:5 v/v).[1]

-

Flow Rate: 0.9 mL/min.[1]

-

Detection: UV at 225 nm.[1]

-

Sample Preparation: A stock solution of racemic atenolol is prepared. For analysis of tablets, a powder equivalent to a specific dose is dissolved in methanol, sonicated, filtered, and diluted with the mobile phase.[1]

Protocol 2: Chiral HPLC with a Cellulose-Based Stationary Phase

This method employs a cellulose-derivative-based chiral column for separation.[5][11][12]

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC).[5]

-

Column: Chiralcel OD, 250 x 4.6 mm, 10 µm particle size.[5][11]

-

Mobile Phase: Hexane : Ethanol : Diethylamine (75:25:0.1 v/v/v).[5][11]

-

Flow Rate: 0.7 mL/min (column pressure should be kept below 400 psi).[5]

-

Sample Preparation: Standards and samples are prepared by dissolving in the mobile phase. For tablets, a powdered sample is dissolved in ethanol, sonicated, filtered, and then diluted with the mobile phase.[12]

Protocol 3: Two-Dimensional Liquid Chromatography (2D-LC)

This advanced technique allows for the simultaneous analysis of atenolol impurities and the separation of its enantiomers in a single run.[3]

-

First Dimension (1D) - Impurity Analysis:

-

Second Dimension (2D) - Enantiomeric Separation: